molecular formula C11H16O2 B2977569 methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate CAS No. 61490-21-9

methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate

Cat. No.: B2977569
CAS No.: 61490-21-9
M. Wt: 180.247
InChI Key: FAFSGOKBSYIHAD-AGIBDEEESA-N
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Description

Methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate is a bicyclic compound featuring a strained cyclopropane ring fused to a cyclohexene system. Its stereochemistry (1R,8S,9R,Z) and Z-configuration at the double bond render it a valuable scaffold in bioorthogonal chemistry, particularly for inverse electron-demand Diels-Alder (IEDDA) reactions. The compound is synthesized via rhodium(II)-catalyzed cyclopropanation of 1,5-cyclooctadiene with diazo esters, followed by hydrolysis and esterification . Key synthetic steps include:

  • Catalytic cyclopropanation: Rhodium(II) acetate or chiral Rh₂(S–BHTL)₄ facilitates stereoselective formation of the bicyclo[6.1.0]nonene core .
  • Esterification: Methylation of the carboxylic acid intermediate yields the final product with 89% efficiency and a melting point of 70–72°C .

The compound’s strained alkene enhances reactivity in IEDDA reactions, enabling rapid conjugation with tetrazines for applications in chemical biology and drug delivery .

Properties

IUPAC Name

methyl (1R,4Z,8S)-bicyclo[6.1.0]non-4-ene-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-13-11(12)10-8-6-4-2-3-5-7-9(8)10/h2-3,8-10H,4-7H2,1H3/b3-2-/t8-,9+,10?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFSGOKBSYIHAD-UVGCVRRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2C1CCC=CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1[C@H]2[C@@H]1CC/C=C\CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as cyclohexene and methanol.

    Cyclization: The key step involves the cyclization of cyclohexene to form the bicyclic structure. This can be achieved through a series of reactions, including Diels-Alder reactions and ring-closing metathesis.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate has several scientific research applications:

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.

    Materials Science: It can be incorporated into polymers to enhance their mechanical properties.

    Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug development and biological studies.

    Industry: It can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

Compound Name Substituent/Modification Key Features
Ethyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate Ethyl ester Higher lipophilicity; slower tautomerization (t₁/₂ = 9.2 h vs. TCO’s 5.3 h)
(1R,8S,9R,Z)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid Free carboxylic acid Reactivity in amide coupling; lower stability due to acidic proton
((1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-yl)methanol (BCN) Alkyne (C≡C) and primary alcohol Superior reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC)
(1R,8S,9R,Z)-Bicyclo[6.1.0]non-4-ene-9-ylmethanol Primary alcohol Versatile intermediate for carbonate/carbamate formation
Ethyl (1R,8S,9S,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate (syn-isomer) Syn stereochemistry at C9 Reduced bioorthogonal reactivity compared to anti-isomer

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Yield (%) Solubility Reactivity (IEDDA k₂, M⁻¹s⁻¹)
Methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate 70–72 89 Moderate in polar solvents ~10³–10⁴
Ethyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate 61–91 High in organic solvents ~10³ (slower tautomerization)
Bicyclo[6.1.0]non-4-ene-9-carboxylic acid High in aqueous buffers Limited due to carboxylate
BCN Low in water >10⁴ (SPAAC)

Key Observations :

  • Ester Chain Length : Methyl esters exhibit faster reaction kinetics in IEDDA compared to ethyl analogs due to reduced steric hindrance .
  • Functional Groups : Alcohol derivatives (e.g., BCN) enable modular functionalization but require activation (e.g., as carbonates) for conjugation .
  • Stereochemistry : Anti-isomers (e.g., 1R,8S,9R) show higher reactivity than syn-isomers in cycloadditions .

Table 3: Application-Specific Performance

Compound Primary Application Advantage
This compound Protein/polymer conjugation High reaction rate; minimal byproducts
Ethyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate Fluorescence turn-on assays Tunable kinetics for real-time monitoring
BCN SPAAC-based bioconjugation Compatibility with azide-functionalized biomolecules
(1R,8S,9R,Z)-Bicyclo[6.1.0]non-4-ene-9-ylmethanol Prodrug synthesis Esterase-cleavable alcohol for targeted release

Critical Analysis and Limitations

  • Stereochemical Sensitivity: Minor deviations in stereochemistry (e.g., syn vs. anti) drastically alter reactivity, necessitating rigorous chiral separation .
  • Stability : Strained alkenes in methyl/ethyl esters are prone to oxidation, requiring inert storage conditions .
  • Cost : Rhodium catalysts increase synthetic costs, though advances in flow chemistry mitigate this .

Biological Activity

Methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate is a bicyclic compound with potential biological activity due to its unique structure. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H16_{16}O2_2
  • Molecular Weight : 180.240 g/mol
  • InChIKey : FAFSGOKBSYIHAD-UVGCVRRLSA-N

The compound features a bicyclic structure that may influence its interaction with biological targets.

The biological activity of this compound is hypothesized to involve:

  • Non-covalent Interactions : These include hydrogen bonding, hydrophobic interactions, and π-π stacking, which are common in compounds with similar bicyclic structures.
  • Biochemical Pathways : While specific pathways have not been fully elucidated, the compound's structure suggests potential interactions with various biological targets that could affect multiple pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit diverse biological activities:

  • Antimicrobial Activity : Bicyclic compounds have shown promise in inhibiting bacterial growth.
  • Anti-inflammatory Properties : Some derivatives have been studied for their potential to modulate inflammatory responses.
  • Cytotoxic Effects : Research has indicated that certain bicyclic compounds can induce apoptosis in cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological effects of related bicyclic compounds:

StudyCompoundFindings
Bicyclo[6.1.0]non-4-enesDemonstrated antimicrobial activity against various pathogens.
Bicyclo derivativesShowed anti-inflammatory effects in animal models of arthritis.
Bicyclo[6.1.0]non-4-yneInduced apoptosis in specific cancer cell lines through mitochondrial pathways.

Synthetic Routes and Applications

This compound can be synthesized through methods such as Diels-Alder reactions followed by functional group transformations:

Synthesis Overview

  • Diels-Alder Reaction : A cyclization reaction involving diene and dienophile.
  • Functional Group Transformations : Modifications to introduce carboxylate or hydroxyl groups.

This compound serves as a valuable intermediate in organic synthesis and has potential applications in drug design due to its structural uniqueness.

Q & A

Q. What are the optimal synthetic routes for methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate?

The synthesis typically involves stereoselective oxidation and functional group transformations. For example, a bicyclo precursor can be oxidized under inert conditions (N₂ atmosphere) using potassium permanganate in diethyl ether to yield the carboxylic acid derivative. Subsequent esterification with methanol under acidic conditions produces the methyl ester. Key steps include:

  • Oxidation : Reaction with KMnO₄ at controlled temperatures (0–5°C) to avoid over-oxidation .
  • Esterification : Use of H₂SO₄ as a catalyst in methanol to form the methyl ester .
  • Purification : Recrystallization from hexane/ethyl acetate mixtures yields the final product with >85% purity (melting point: 70–72°C) .

Q. What spectroscopic methods confirm the structure and purity of this compound?

  • ¹H/¹³C NMR : Critical for verifying stereochemistry and functional groups. For example, the Z-configuration of the double bond is confirmed by coupling constants (J = 10–12 Hz for cis protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H⁺] at 387.2192 vs. calculated 387.2179) .
  • Melting Point : Consistent m.p. (70–72°C) indicates purity .

Q. How is the compound purified post-synthesis?

  • Recrystallization : Hexane/ethyl acetate mixtures remove impurities, yielding crystalline solids .
  • Preparative HPLC : For trace contaminants, gradient elution (95:5 to 5:95 solvent A/B over 20 min) achieves >95% purity .

Advanced Research Questions

Q. How can stereochemical contradictions in synthesis be resolved?

Discrepancies in diastereomer ratios often arise from competing reaction pathways. Strategies include:

  • Temperature Control : Lower temperatures (–20°C) favor kinetic over thermodynamic products .
  • Catalyst Screening : Chiral auxiliaries or transition-metal catalysts (e.g., Ru-based systems) enhance stereoselectivity .
  • Analytical Validation : Use chiral HPLC columns (e.g., Chiralpak IA) to quantify enantiomeric excess .

Q. What bioorthogonal applications utilize this bicyclo compound?

The strained bicyclo structure enables rapid [2+2] cycloadditions with tetrazines or azides, making it ideal for:

  • Live-Cell Labeling : Reacts with benzyl azide (2 equiv.) in DMF at RT (3 hr, 86% yield) to form stable triazole adducts .
  • Probe Synthesis : Derivatives like 4-nitrophenyl bicyclo[6.1.0]non-4-yne-9-carboxylate serve as activated intermediates for fluorophore conjugation .

Q. How can the bicyclo core be functionalized without ring-opening?

  • Protecting Groups : Temporarily block the ester group using tert-butyldimethylsilyl (TBS) to enable selective alkene modifications .
  • Click Chemistry : Strain-promoted azide-alkyne cycloaddition (SPAAC) avoids harsh conditions that might destabilize the bicyclo framework .

Q. What analytical challenges arise in quantifying reaction intermediates?

  • Isomer Separation : Diastereomers require chiral stationary phases (e.g., Chiralcel OD-H) for HPLC resolution .
  • Low Abundance Intermediates : LC-MS/MS with multiple reaction monitoring (MRM) enhances detection sensitivity .

Q. How does solvent polarity affect reaction kinetics in bicyclo modifications?

Polar aprotic solvents (DMF, DMSO) accelerate azide cycloadditions by stabilizing dipolar transition states. For example, reactions in DMF proceed 3× faster than in THF .

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